molecular formula C10H16O4 B14573692 [(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid CAS No. 61402-60-6

[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid

Cat. No.: B14573692
CAS No.: 61402-60-6
M. Wt: 200.23 g/mol
InChI Key: YOLLAEFUHGDFSZ-IUCAKERBSA-N
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Description

[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid is an organic compound that belongs to the class of cyclohexyl derivatives. This compound is characterized by the presence of an acetyloxy group attached to a cyclohexane ring, which is further connected to an acetic acid moiety. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid typically involves the esterification of cyclohexanol derivatives followed by acylation. One common method includes the reaction of (1S,2S)-2-hydroxycyclohexylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or cyclohexylacetic acid.

    Reduction: Formation of (1S,2S)-2-hydroxycyclohexylacetic acid.

    Substitution: Formation of substituted cyclohexylacetic acid derivatives.

Scientific Research Applications

[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in metabolic pathways. The cyclohexyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S)-2-(Methoxycarbonyl)cyclohexyl]acetic acid: Similar structure with a methoxycarbonyl group instead of an acetyloxy group.

    [(1S,2S)-2-(Hydroxy)cyclohexyl]acetic acid: Contains a hydroxy group instead of an acetyloxy group.

    [(1S,2S)-2-(Benzoyloxy)cyclohexyl]acetic acid: Features a benzoyloxy group in place of the acetyloxy group.

Uniqueness

[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid is unique due to its specific stereochemistry and the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

61402-60-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-[(1S,2S)-2-acetyloxycyclohexyl]acetic acid

InChI

InChI=1S/C10H16O4/c1-7(11)14-9-5-3-2-4-8(9)6-10(12)13/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9-/m0/s1

InChI Key

YOLLAEFUHGDFSZ-IUCAKERBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCCC[C@H]1CC(=O)O

Canonical SMILES

CC(=O)OC1CCCCC1CC(=O)O

Origin of Product

United States

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